molecular formula C11H24N2O B2628941 Undecanehydrazide CAS No. 45135-30-6

Undecanehydrazide

Cat. No.: B2628941
CAS No.: 45135-30-6
M. Wt: 200.326
InChI Key: IICGGSZGDFYYBR-UHFFFAOYSA-N
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Description

Undecanehydrazide is an organic compound with the molecular formula C11H24N2O. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanehydrazide can be synthesized through the reaction of undecanoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

C11H23COOH+NH2NH2C11H23CONHNH2+H2O\text{C11H23COOH} + \text{NH2NH2} \rightarrow \text{C11H23CONHNH2} + \text{H2O} C11H23COOH+NH2NH2→C11H23CONHNH2+H2O

This method is efficient and yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Undecanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Undecanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecanehydrazide involves its interaction with various molecular targets. In biological systems, it can form hydrazone derivatives that interact with enzymes and other proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Decanehydrazide: Similar in structure but with one less carbon atom.

    Dodecanehydrazide: Similar in structure but with one more carbon atom.

    Benzohydrazide: Contains a benzene ring instead of an aliphatic chain.

Uniqueness

Undecanehydrazide is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for applications where specific hydrophobic or hydrophilic properties are required .

Properties

IUPAC Name

undecanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2-10,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICGGSZGDFYYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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